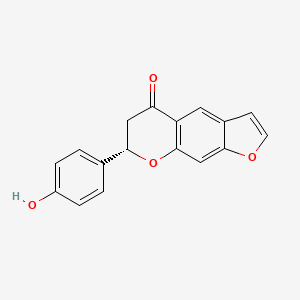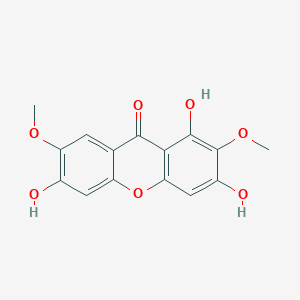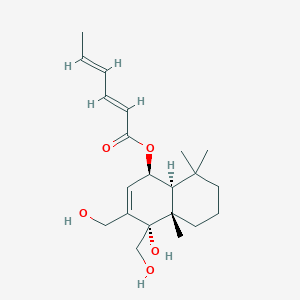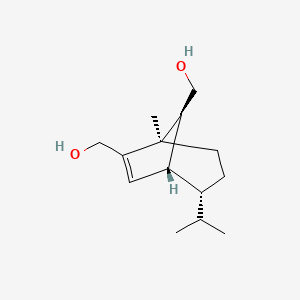
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The phosphatidylinositols (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PIP2 by PI-specific phospholipase C generates IP3 and diacylglycerol (DAG). The DAG and IP3 produced by this reaction are part of a complex biochemical and signal transduction cascade that is at the frontier of scientific research today.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Metabolically Stabilized Analogs : PtdIns(3,4,5)P(3) and its analogs have demonstrated long-lived agonist activity for cellular events mediated by this phosphoinositide. An efficient method for the total asymmetric synthesis of the trisphosphorothioate (PT) analog of PtdIns(3,4,5)P(3) has been developed, with implications for insulin activation and sodium transport in cells (Honglu Zhang et al., 2008).
Cellular Signaling and Regulation
- Role in Cell Motility : Phosphoinositide 3-kinase, through its lipid product PtdIns-3,4,5-P3, has been found to increase the motility of NIH 3T3 cells. This suggests a direct role of the lipid products of phosphoinositide 3-kinase in initiating cellular motility via protein kinase C activation (M. Derman et al., 1997).
- Regulation of Various Cellular Processes : PtdIns 4,5-P2, a membrane phospholipid, is involved in regulating cytoskeleton organization, vesicular trafficking, and platelet activation. It acts both as a substrate for lipid kinases and phosphatases and directly interacts with proteins, playing a significant role in cell biology (A. Toker, 1998).
Molecular Interactions and Function
- Intracellular Distribution Observation : An electron microscopic method was developed to observe the distribution of PtdIns(3,4)P2, revealing its roles in signal transduction, endocytosis, and cell migration. This method allows the definition of PtdIns(3,4)P2 distribution at a high spatial resolution, aiding in understanding its physiological functions (Sharmin Aktar et al., 2017).
Implications in Cellular Physiology
- Involvement in Synaptic Vesicle Exocytosis : Decreased levels of PtdIns(4,5)P2 in the brain and impairment in its synthesis in nerve terminals were associated with early postnatal lethality and synaptic defects in mice. This highlights the critical role of PtdIns(4,5)P2 synthesis in regulating multiple steps of the synaptic vesicle cycle (G. D. Paolo et al., 2004).
Interaction with Proteins
- Activation of Inwardly Rectifying K+ Channels : Direct interactions of PtdIns(4,5)P2 with inwardly rectifying potassium channels have been observed, with varying strengths depending on the channel type. This provides insights into how different gating mechanisms of these channels support their physiological roles (Hailin Zhang et al., 1999).
Propiedades
Nombre del producto |
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt) |
|---|---|
Fórmula molecular |
C41H78O19P3 · 3Na |
Peso molecular |
1036.9 |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54 |
Clave InChI |
STJBVCQNLFXTFJ-AAOIFZENSA-K |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Sinónimos |
DPPI-3,4-P2; Phosphatidylinositol-3,4-diphosphate C-16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)



